

Canophyllal vs. Friedelin: A Comparative Bioactivity Study for Drug Development

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Compound of Interest		
Compound Name:	Canophyllal	
Cat. No.:	B076349	Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry, triterpenoids stand out for their vast structural diversity and significant pharmacological potential. Among these, **canophyllal** and friedelin, two structurally related pentacyclic triterpenoids, have garnered attention for their promising bioactivities. This guide provides a comparative analysis of their anticancer and anti-inflammatory properties, supported by experimental data, to aid researchers in evaluating their potential as therapeutic leads.

At a Glance: Canophyllal vs. Friedelin

Feature	Canophyllal	Friedelin
Primary Source	Calophyllum species	Various plant species, including Calophyllum, Azima tetracantha, and Cassia tora
Key Bioactivities	Anticancer (Cytotoxic)	Anticancer, Anti-inflammatory, Analgesic, Antipyretic
Anticancer Potency	Moderate (data limited)	Potent against various cancer cell lines
Anti-inflammatory Potency	Data limited	Potent in various in vivo models



Anticancer Bioactivity: A Head-to-Head Comparison

Both **canophyllal** and friedelin have demonstrated cytotoxic effects against various cancer cell lines. However, the extent of research and available data for friedelin far exceeds that for **canophyllal**.

Ouantitative Anticancer Data

Compound	Cancer Cell Line	Assay	IC50 Value	Reference
Canophyllal	Human Leukemia (HL- 60)	Growth Inhibition	Data not specified	[1]
Friedelin	Oral Cancer (KB)	MTT	117.25 μM (24h), 58.72 μM (48h)	[2]
Breast Cancer (MCF-7)	MTT	1.8 μM (24h), 1.2 μM (48h)	[3]	
Prostate Cancer (22Rv1)	Not specified	72.025 μg/mL	[4]	_
Prostate Cancer (DU145)	Not specified	81.766 μg/mL	[4]	_
Cervical Cancer (HeLa)	MTT	2.59 μg/mL (48h)	[1]	-
Murine Fibrosarcoma (L929)	MTT	1.48 μg/mL (48h)	[1]	-
Human Melanoma (A375)	MTT	2.46 μg/mL (48h)	[1]	_
Human Monocytic Leukemia (THP- 1)	MTT	2.33 μg/mL (48h)	[1]	



Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, including assay type and incubation time.

Anti-inflammatory Properties: An Overview

Friedelin has been extensively studied for its anti-inflammatory effects in various animal models. In contrast, quantitative data on the anti-inflammatory activity of **canophyllal** is not readily available in the current literature.

Quantitative Anti-inflammatory Data for Friedelin

Experimental Model	Dosage	Effect	Reference
Carrageenan-induced paw edema (rats)	40 mg/kg	52.5% inhibition	[5]
Croton oil-induced ear edema (mice)	40 mg/kg	68.7% inhibition	[5]
Cotton pellet-induced granuloma (rats)	40 mg/kg	36.3% decrease in granuloma weight	[5]
Adjuvant-induced arthritis (rats)	40 mg/kg	54.5% inhibition of paw thickness	[5]

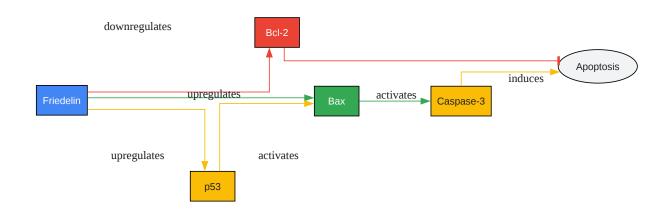
Mechanistic Insights: Signaling Pathways

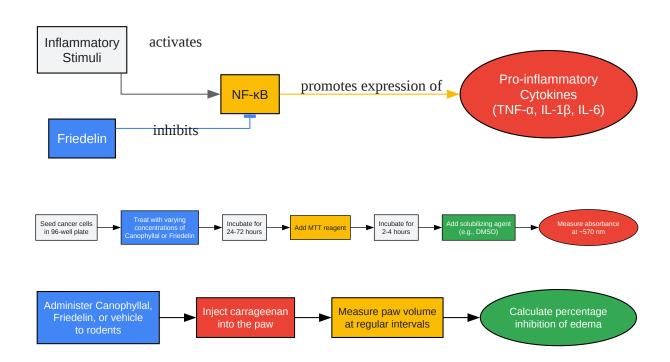
Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.

Anticancer Mechanisms

Friedelin primarily induces apoptosis in cancer cells through the intrinsic pathway. It modulates the expression of key apoptotic regulators, leading to programmed cell death.







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